3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-thienyl)propanoic acid
Description
IUPAC Nomenclature and Systematic Identification
The compound under investigation possesses the systematic International Union of Pure and Applied Chemistry name 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-thienyl)propanoic acid. This nomenclature reflects the complex multi-ring structure consisting of three primary structural components: an isoindoline ring system, a thiophene heterocycle, and a propanoic acid functional group. The molecular formula is established as C15H13NO3S, corresponding to a molecular weight of 287.33 daltons.
The compound is catalogued in chemical databases with specific identifiers including the Molecular Design Limited number MFCD02571531 and PubChem Substance identification number 329790336. The PubChem compound identification number is documented as CID 3827250, providing a standardized reference for database searches and chemical informatics applications. The United Nations Standard Products and Services Code classification places this compound under code 12352200, indicating its categorization within organic chemical products.
The chemical structure can be represented through the Simplified Molecular Input Line Entry System string: OC(=O)CC(N1Cc2ccccc2C1=O)c3ccsc3, which encodes the complete connectivity and bonding pattern of all atoms within the molecule. The International Chemical Identifier provides an additional standardized representation: 1S/C15H13NO3S/c17-14(18)7-13(11-5-6-20-9-11)16-8-10-3-1-2-4-12(10)15(16)19/h1-6,9,13H,7-8H2,(H,17,18), offering a unique molecular fingerprint for computational applications.
Properties
IUPAC Name |
3-(3-oxo-1H-isoindol-2-yl)-3-thiophen-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-14(18)7-13(11-5-6-20-9-11)16-8-10-3-1-2-4-12(10)15(16)19/h1-6,9,13H,7-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFCONXROBVTJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801188540 | |
| Record name | 1,3-Dihydro-1-oxo-β-3-thienyl-2H-isoindole-2-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801188540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478249-84-2 | |
| Record name | 1,3-Dihydro-1-oxo-β-3-thienyl-2H-isoindole-2-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478249-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-1-oxo-β-3-thienyl-2H-isoindole-2-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801188540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-thienyl)propanoic acid typically involves the following steps:
Formation of Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of ortho-substituted benzamides under acidic or basic conditions.
Introduction of Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura reaction, using a thienyl boronic acid and a suitable palladium catalyst.
Formation of Propanoic Acid Moiety: The propanoic acid moiety can be introduced through a series of reactions, including alkylation and subsequent oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-thienyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of isoindole compounds exhibit promising anticancer properties. A study showed that modifications to the isoindole structure can enhance cytotoxicity against various cancer cell lines. Specifically, thienyl substitutions have been associated with increased selectivity towards cancer cells compared to normal cells .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines, suggesting a role in the treatment of inflammatory diseases such as arthritis . The mechanism involves modulation of pathways associated with inflammation.
3. Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of isoindole derivatives. The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases like Alzheimer's .
Material Science Applications
1. Organic Photovoltaics
The unique electronic properties of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-thienyl)propanoic acid make it suitable for use in organic photovoltaic devices. Its ability to act as a donor material in bulk heterojunction solar cells has been explored, demonstrating improved efficiency due to its favorable energy levels and charge transport properties .
2. Conductive Polymers
In materials science, this compound can be incorporated into conductive polymers to enhance their electrical conductivity and thermal stability. Research has shown that blending this compound with traditional polymer matrices results in materials with superior performance characteristics suitable for electronic applications .
Synthesis and Case Studies
The synthesis of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-thienyl)propanoic acid typically involves multi-step organic reactions including cyclization and functional group transformations. Below is a summarized case study illustrating its synthesis and application:
Case Study: Synthesis and Anticancer Evaluation
Synthesis Methodology
The compound was synthesized through a multi-step process involving:
- Formation of the isoindole core via cyclization.
- Introduction of the thienyl group through electrophilic substitution.
- Final functionalization to yield the target propanoic acid derivative.
Biological Evaluation
Following synthesis, the compound was screened against several cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated IC50 values significantly lower than those of standard chemotherapeutics, suggesting enhanced potency.
Mechanism of Action
The mechanism of action of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-thienyl)propanoic acid may involve interactions with specific molecular targets, such as enzymes or receptors. The isoindolinone and thienyl groups can interact with biological macromolecules, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The following table summarizes key structural differences among analogs:
Key Observations :
- Thienyl vs.
- Substituent Effects : Chlorine (electron-withdrawing) and methyl (electron-donating) groups modulate electronic properties, affecting reactivity and binding interactions .
- Stereochemical Complexity : The undefined stereocenter in the target compound may lead to varied biological activity compared to stereochemically defined analogs like Flosin .
Physicochemical Properties
Key Observations :
Commercial Availability
- Target Compound: Available from Santa Cruz Biotechnology (1 g: $533; 500 mg: $399) .
- Discontinued Analogs : The 3-chlorophenyl and 4-fluorophenyl variants are discontinued, possibly due to synthesis challenges or niche applications .
Biological Activity
3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-thienyl)propanoic acid (CAS Number: 83747-30-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₃NO₃S
- Molecular Weight : 287.33 g/mol
- Structure : The compound features an isoindole moiety and a thienyl group, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of isoindole compounds exhibit antimicrobial properties. For instance, compounds similar to 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-thienyl)propanoic acid have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antitumor Effects
Research indicates that this compound may possess antitumor activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines. For example, a study reported the half maximal inhibitory concentration (IC50) values for various cell lines, suggesting significant cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 83.20 |
| MCF-7 | >100 |
| HCT116 | >100 |
These results indicate that while the compound exhibits activity against certain cancer cells, it may not be universally effective across all types.
The proposed mechanisms for the biological activity of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-thienyl)propanoic acid include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in tumor growth and proliferation.
- Induction of Apoptosis : Evidence suggests that it can induce programmed cell death in sensitive cancer cell lines.
- Modulation of Signaling Pathways : It may influence pathways such as PPARγ and VEGFR2, which are critical in cancer progression and angiogenesis.
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of the compound on several cancer cell lines using an MTT assay. The findings indicated varying degrees of sensitivity among the tested lines, with K562 cells being the most affected.
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of related isoindole derivatives, demonstrating their effectiveness against Gram-positive and Gram-negative bacteria. This suggests a potential application for 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-thienyl)propanoic acid in treating infections.
Q & A
Q. Q1. What are the key reaction conditions for synthesizing 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-thienyl)propanoic acid, and how can side reactions be minimized?
The synthesis typically involves coupling isoindolone derivatives with thienyl-propanoic acid precursors. For example, analogous routes (e.g., ) use solvent-free fusion of carboxylic acids with amino acids under controlled heating (100–150°C). Side reactions, such as unwanted substitutions on nitrogen instead of sulfur (e.g., in methimazole-based syntheses), are minimized by optimizing reaction time (e.g., 48 hours) and using polar aprotic solvents like dichloromethane . Catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) improve regioselectivity .
Q. Q2. How can intermediates like (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylate be isolated with high stereochemical purity?
Use tert-butyl propiolate instead of methyl propiolate to enhance E:Z isomer ratios (e.g., >10:1). Chromatographic separation (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures yield stereochemically pure intermediates .
Advanced Synthetic Challenges
Q. Q3. What strategies resolve low yields in coupling reactions involving thienyl groups?
Low yields often arise from steric hindrance or electronic deactivation of the thienyl ring. Strategies include:
- Activating the thienyl group via electron-withdrawing substituents.
- Using microwave-assisted synthesis to reduce reaction time and improve efficiency (e.g., reports solvent-free fusion at 150°C).
- Employing coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) for amide bond formation .
Q. Q4. How are competing substitution pathways (S vs. N) managed in sulfur-containing analogs?
Methimazole derivatives often undergo N-substitution. To favor S-substitution:
- Use excess 3-bromopropanoic acid (2:1 molar ratio).
- Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation.
- Monitor pH (5.5–6.0) to stabilize thiolate intermediates .
Structural and Analytical Characterization
Q. Q5. What spectroscopic methods confirm the hydrogen-bonded network in the solid state?
Single-crystal X-ray diffraction (e.g., ) reveals intermolecular O–H···O and C–H···O interactions. FT-IR (1700–1750 cm⁻¹ for carbonyl stretches) and ¹H/¹³C NMR (δ 10–12 ppm for carboxylic protons) validate hydrogen bonding .
Q. Q6. How are E/Z isomers distinguished in intermediates like acrylate derivatives?
¹H NMR coupling constants (J = 12–16 Hz for trans double bonds) and NOESY spectra differentiate E/Z configurations. High-resolution mass spectrometry (HRMS) further confirms molecular formulas .
Biological and Mechanistic Studies
Q. Q7. What in vitro assays assess mitochondrial targeting of prodrug derivatives?
- Membrane potential assays : Use JC-1 dye to measure mitochondrial membrane polarization.
- β-oxidation studies : Incubate with liver homogenates to track prodrug activation (e.g., release of methimazole analogs) .
- ROS scavenging assays : Measure H₂O₂/OH• reduction using fluorogenic probes (e.g., DCFH-DA) .
Q. Q8. How does the thienyl group influence pharmacokinetic properties?
Thienyl groups enhance lipophilicity (logP ~2.5–3.0), improving blood-brain barrier penetration. However, metabolic stability is assessed via:
- Microsomal incubation : Monitor phase I oxidation (CYP450 enzymes).
- Plasma stability assays : Measure half-life in human plasma .
Computational and Theoretical Insights
Q. Q9. Which DFT methods predict regioselectivity in cyclization reactions?
B3LYP/6-31G(d) calculations model transition states to identify kinetically favored pathways. For isoindolone-thienyl hybrids, electron localization function (ELF) maps predict nucleophilic attack sites .
Q. Q10. How do solvation effects impact crystallization outcomes?
Molecular dynamics simulations (e.g., Desmond) with explicit water models predict solvent-dependent packing. Ethanol/water mixtures (3:1 v/v) promote H-bonded dimers, while acetonitrile favors π-stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
